molecular formula C14H24OSSi B14149591 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane CAS No. 88780-45-4

2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane

Cat. No.: B14149591
CAS No.: 88780-45-4
M. Wt: 268.49 g/mol
InChI Key: UKKLRWFKDXYIKY-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is an organosilicon compound characterized by the presence of a silicon atom bonded to oxygen and carbon atoms, with a thiophene ring attached. Organosilicon compounds are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane typically involves the reaction of a thiophene derivative with a silicon-containing precursor under controlled conditions. Common synthetic routes may include:

    Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon double bond in the presence of a catalyst.

    Grignard Reaction: The reaction of a Grignard reagent with a silicon-containing electrophile to form the desired organosilicon compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation or Grignard reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.

    Trimethylsilyl Chloride: A reactive organosilicon compound used in organic synthesis for introducing trimethylsilyl groups.

    Hexamethyldisiloxane: A volatile organosilicon compound used as a solvent and in the production of silicone polymers.

Uniqueness

2,2,3,3,4,4,5-Heptamethyl-5-(thiophen-2-yl)-1,2-oxasilolane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

88780-45-4

Molecular Formula

C14H24OSSi

Molecular Weight

268.49 g/mol

IUPAC Name

2,2,3,3,4,4,5-heptamethyl-5-thiophen-2-yloxasilolane

InChI

InChI=1S/C14H24OSSi/c1-12(2)13(3,4)17(6,7)15-14(12,5)11-9-8-10-16-11/h8-10H,1-7H3

InChI Key

UKKLRWFKDXYIKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C([Si](OC1(C)C2=CC=CS2)(C)C)(C)C)C

Origin of Product

United States

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